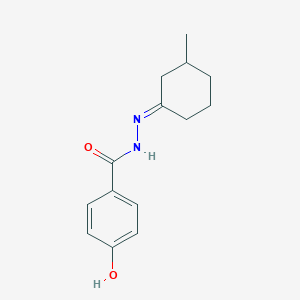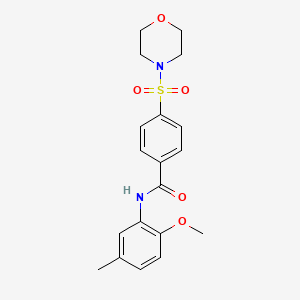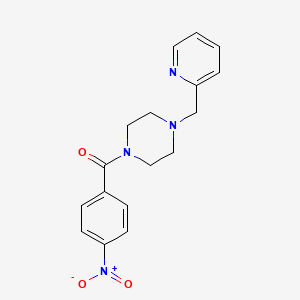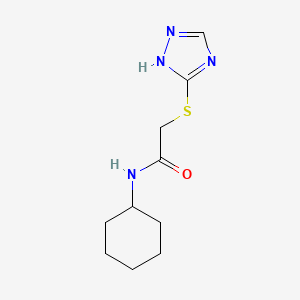![molecular formula C27H27ClN2O5 B5514810 2-ethoxy-4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5514810.png)
2-ethoxy-4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including condensation, etherification, and various other reaction mechanisms. For instance, the synthesis of similar compounds has been reported through methods like Sulfide etherification and Nenitzescu reactions, indicating the multifaceted approach needed for synthesizing such complex molecules (L. Dan, 2006).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectroscopy, is crucial for understanding the geometric and electronic structure of complex molecules. Studies on similar compounds have utilized DFT (Density Functional Theory) and other computational methods to optimize molecular geometry and analyze vibrational spectra (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Chemical Reactions and Properties
Complex organic molecules participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. For example, Methoxy-(2-trimethylsilyl)ethoxycarbene shows unique reactivity with Michael acceptors and hydroxylic compounds, demonstrating the diverse reactivity patterns these molecules can exhibit (D. Pole, P. Sharma, J. Warkentin, 1996).
Physical Properties Analysis
The physical properties of organic compounds, such as melting and boiling points, solubility, and crystallinity, are directly related to their molecular structure. The planarity, hydrogen bonding, and molecular stacking observed in similar compounds are important for understanding their physical behavior (Marzieh Yaeghoobi, N. A. Rahman, S. Ng, 2009).
Chemical Properties Analysis
The chemical properties of organic compounds, including reactivity, stability, and the types of reactions they undergo, are crucial for their application in various fields. For example, the condensation of 2-ethoxyvinylphosphonic acid dichloroanhydride with 2,3,5-trimethylphenol showcases novel methods for preparing phosphacoumarins, highlighting the innovative chemical properties these compounds possess (Y. M. Sadykova, L. M. Sadikova, Alina R. Badrtdinova, A. Dobrynin, A. Burilov, M. Pudovik, 2015).
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has focused on synthesizing new compounds with potential biological activities. For example, the synthesis of new 1,5-benzothiazepine derivatives and their ribofuranosides demonstrates antimicrobial properties (Singh et al., 2002). This indicates a methodology for creating novel compounds that could be applied to the synthesis of 2-ethoxy-4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate and exploring its potential antimicrobial effects.
Antimicrobial Activities
The creation of thiazoles and their fused derivatives with antimicrobial activities highlights a significant area of research (Wardkhan et al., 2008). By studying the antimicrobial properties of related compounds, researchers can gauge the potential of 2-ethoxy-4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate in similar applications.
Propiedades
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN2O5/c1-5-33-24-14-20(12-13-23(24)35-27(32)21-8-6-7-9-22(21)28)15-29-30-25(31)16-34-26-18(3)11-10-17(2)19(26)4/h6-15H,5,16H2,1-4H3,(H,30,31)/b29-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGOTKRIHKNPGY-WKULSOCRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=CC(=C2C)C)C)OC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=CC(=C2C)C)C)OC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-4-[(E)-{2-[(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)

![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)
![2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5514770.png)
![3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5514778.png)
![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)
![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)

![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)

